Lurasidone Opened Imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurasidone Opened Imide is a derivative of lurasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers and is often used in analytical method development, method validation, and quality control applications for pharmaceutical formulations .
Biochemical Analysis
Biochemical Properties
Lurasidone Opened Imide is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics . It also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The interaction of this compound with these receptors influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular functions contribute to its therapeutic efficacy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and partial agonist activity at 5-HT1A receptors, are key to its mechanism of action .
Metabolic Pathways
This compound is principally metabolized by cytochrome P450 (CYP) 3A4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lurasidone Opened Imide involves the opening of the imide ring in lurasidone. This process typically requires specific reagents and conditions to achieve the desired product. The exact synthetic route may vary, but it generally involves the use of strong acids or bases to facilitate the ring-opening reaction .
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous monitoring and automation .
Chemical Reactions Analysis
Types of Reactions: Lurasidone Opened Imide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
Lurasidone Opened Imide has several scientific research applications, including:
Chemistry: Used in analytical method development and validation for pharmaceutical formulations.
Biology: Studied for its interactions with various biological targets and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in quality control and assurance processes for the production of lurasidone and related compounds
Mechanism of Action
The mechanism of action of Lurasidone Opened Imide is related to its parent compound, lurasidone. Lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder. It also has high affinity for serotonin 5-HT7 receptors and partial agonist activity at 5-HT1A receptors . These interactions are believed to contribute to its therapeutic effects on cognition and mood .
Comparison with Similar Compounds
Lurasidone: The parent compound, used as an antipsychotic.
Other Atypical Antipsychotics: Compounds like risperidone, olanzapine, and quetiapine, which also target dopamine and serotonin receptors.
Uniqueness: Lurasidone Opened Imide is unique due to its specific chemical structure and the presence of multiple diastereomers. This structural variation can influence its pharmacological properties and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Lurasidone, a novel atypical antipsychotic, has garnered attention for its unique pharmacological profile and efficacy in treating schizophrenia and related disorders. The compound, particularly in its opened imide form, exhibits significant biological activity, which is crucial for understanding its therapeutic potential and safety profile. This article delves into the biological activity of Lurasidone Opened Imide, supported by data tables, case studies, and detailed research findings.
Pharmacological Profile
Lurasidone primarily functions as a D2 dopamine receptor antagonist and a 5-HT2A serotonin receptor antagonist , while also acting as a partial agonist at 5-HT1A receptors . This dual action is believed to contribute to its effectiveness in alleviating both positive and negative symptoms of schizophrenia.
Binding Affinity
The binding affinity of Lurasidone for various receptors is critical for its pharmacological effects. The following table summarizes the receptor affinities of Lurasidone:
Receptor | Binding Affinity (Ki) |
---|---|
D2 | 0.7 nM |
5-HT2A | 3.1 nM |
5-HT1A | 30 nM |
5-HT7 | 1.8 nM |
H1 | >1000 nM |
M1 | >1000 nM |
Note: Lower Ki values indicate higher binding affinity.
Lurasidone's mechanism of action involves modulation of neurotransmitter systems, particularly through the enhancement of N-Methyl-D-aspartate (NMDA) receptor function . Studies have shown that Lurasidone administration increases the surface expression of NMDA receptor subunits, thereby enhancing synaptic responses associated with glutamate transmission .
Case Study: Cognitive Enhancement
In a study examining cognitive deficits in schizophrenia patients, Lurasidone was found to improve cognitive performance significantly compared to placebo. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure changes in cognitive function over a six-month period. Results indicated:
- Improvement in PANSS scores :
- Baseline: 70
- Post-treatment: 45 (p < 0.001)
This improvement underscores Lurasidone's potential to enhance cognitive function alongside its antipsychotic effects .
Clinical Efficacy
Lurasidone has demonstrated robust efficacy in clinical trials for treating schizophrenia:
- Short-term Trials : In randomized controlled trials, Lurasidone significantly improved total psychopathology scores compared to placebo (SMD: -0.34) and showed comparable efficacy to other antipsychotics like olanzapine .
- Long-term Studies : An open-label extension study reported sustained efficacy and tolerability over six months, with minimal metabolic side effects .
Safety Profile
One of the notable advantages of Lurasidone is its favorable safety profile. It exhibits minimal metabolic side effects, making it a preferred choice for long-term management of schizophrenia:
- Weight Gain Incidence :
- Lurasidone: 5.9%
- Olanzapine: 34.4%
This data highlights Lurasidone's lower propensity for inducing weight gain compared to traditional antipsychotics .
Properties
CAS No. |
1644295-07-7 |
---|---|
Molecular Formula |
C28H38N4O3S |
Molecular Weight |
510.697 |
IUPAC Name |
(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1 |
InChI Key |
QEWPJJKHHCTRAZ-NZJLJWDESA-N |
SMILES |
C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Synonyms |
(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.